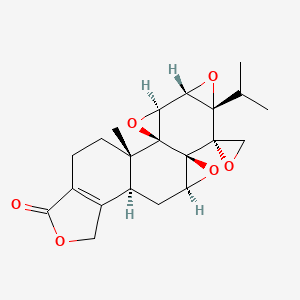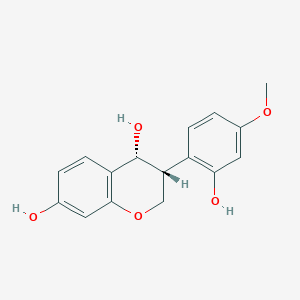
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol is the diastereomer of 7,2'-dihydroxy-4'-methoxyisoflavanol that has 3R,4R-configuration. It is a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol and a member of (3R,4R)-4,2'-dihydroxyisoflavans.
Applications De Recherche Scientifique
Antibacterial Activities
Isoflavonoids, including compounds structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been studied for their antibacterial properties. A study on isoflavonoids from the roots of Erythrina zeyheri, which includes structurally similar compounds, revealed antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) by determining minimum inhibitory concentrations (Tanaka et al., 2003).
Antioxidant Abilities
Compounds similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol have been isolated from the roots of Indigofera stachyodes. These compounds, including flavonoids, were screened for their antioxidant abilities to scavenge DPPH and ABTS+. Some of these compounds exhibited remarkable scavenging activity (Lou et al., 2022).
Cytotoxic Activities
In a study on the constituents of Mexican propolis, new flavonoids structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol were isolated. These compounds showed in vitro preferential cytotoxicity against a PANC-1 human pancreatic cancer cell line, indicating potential for cancer research applications (Li et al., 2010).
Allelopathic Mechanisms
Isoflavonoids, with structural similarities to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been identified in the root exudate of the legume Desmodium uncinatum. These compounds showed potential allelopathic mechanisms to prevent parasitism by the parasitic weed Striga hermonthica, suggesting their significance in ecological interactions and agricultural applications (Tsanuo et al., 2003).
Antifungal Properties
In the study of antifungal flavonoids from Hildegardia barteri, a new isoflavan, structurally similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, demonstrated antifungal activity. This highlights the potential of such compounds in developing antifungal agents (Meragelman et al., 2005).
Propriétés
Nom du produit |
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
(3R,4R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C16H16O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,16-19H,8H2,1H3/t13-,16-/m0/s1 |
Clé InChI |
YZBBUYKPTHDZHF-BBRMVZONSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
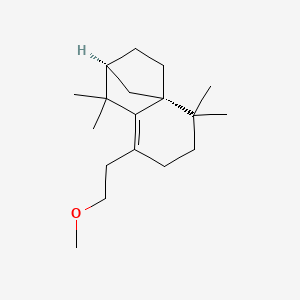
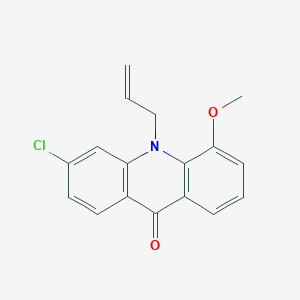
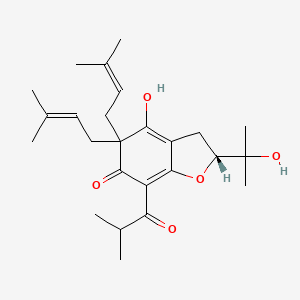
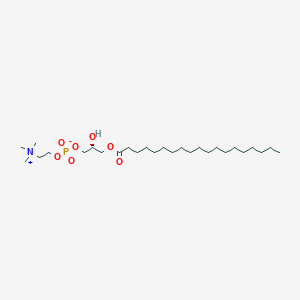
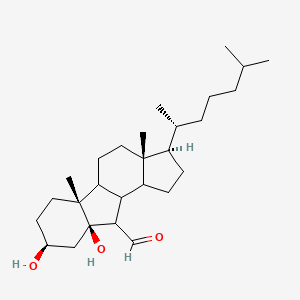
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
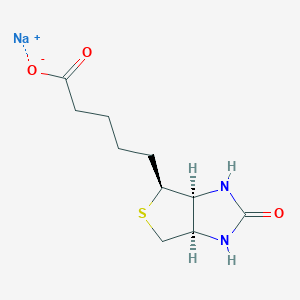
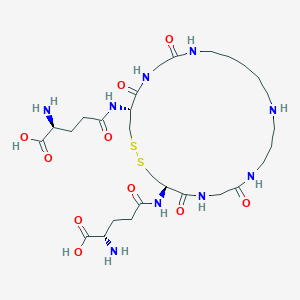
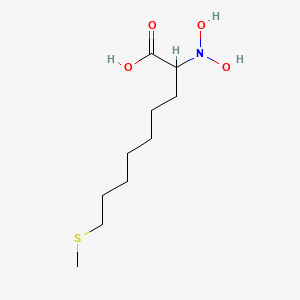
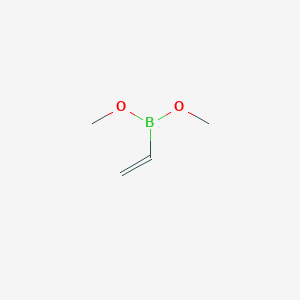
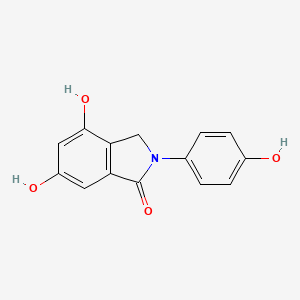
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
